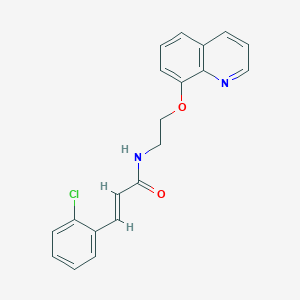
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound is also known as QCA and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide and its derivatives have been explored for their potential antimicrobial properties. One study synthesized a series of compounds related to this molecule and found significant inhibition of bacterial and fungal growth, indicating the potential of these compounds in antimicrobial applications (Ahmed et al., 2006).
Anti-cancer Properties
Research has also delved into the anti-cancer properties of quinoline derivatives similar to this compound. A study synthesized and evaluated a series of quinoline acrylamide derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives exhibited higher activity compared to the reference drug, doxorubicin, showcasing the potential of these compounds in cancer treatment (Ghorab & Alsaid, 2015).
Material Science Applications
In the realm of material science, derivatives of this compound, such as quinolinyl acrylate derivatives, have been studied for their dielectric properties. These compounds exhibit varying dielectric behaviors based on their chemical structure and could be significant in developing materials with specific electrical characteristics (Zeyada et al., 2016).
Chemical Synthesis and Catalysis
The molecule and its related compounds have roles in chemical synthesis and catalysis. For instance, a study detailed a novel tandem annulation process involving N-(o-ethynylaryl)acrylamides, a category to which this compound belongs, for synthesizing complex chemical structures. This process is significant for diversifying chemical synthesis routes (Liu et al., 2018).
Photophysical Properties
Compounds structurally related to this compound have been studied for their fluorescent properties, especially in the context of lanthanide complexes. These studies are pivotal for applications in optoelectronics and sensor development (Wu et al., 2008).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-quinolin-8-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-2-1-5-15(17)10-11-19(24)22-13-14-25-18-9-3-6-16-7-4-12-23-20(16)18/h1-12H,13-14H2,(H,22,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPROJZRBPUEW-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
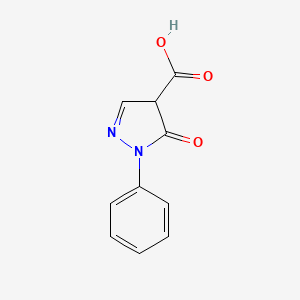
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
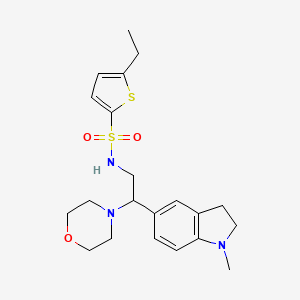
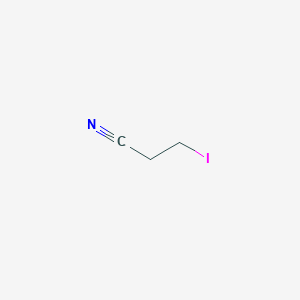

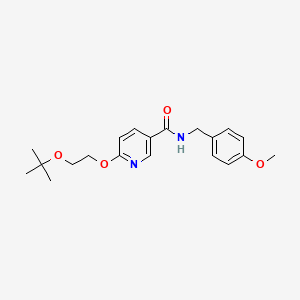
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
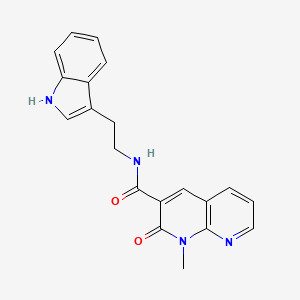

![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
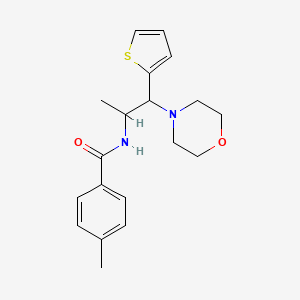
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)